molecular formula C18H21N3O B1348326 N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide CAS No. 157286-83-4

N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide

Cat. No. B1348326
M. Wt: 295.4 g/mol
InChI Key: SQNSSHZDFIHXLD-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize. It is a 5-membered ring with the formula C4H4NH. It is characterized by a 5-membered ring structure with four carbon atoms and one nitrogen atom1.



Synthesis Analysis

While I couldn’t find the specific synthesis process for your compound, pyrrole derivatives are often synthesized through various methods, including the Paal-Knorr Synthesis, which involves the condensation of 1,4-diketones2.



Molecular Structure Analysis

The molecular structure of your compound seems to include a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The presence of the nitrogen atom in the ring introduces complexity due to the ability of nitrogen to carry a formal charge or donate a lone pair of electrons3.



Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a variety of chemical reactions. Electrophilic substitution occurs readily on pyrrole due to excessive π-electrons delocalization4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrrole, for example, is a colorless volatile liquid that darkens readily upon exposure to air1.


Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide has been explored in various studies for its antimicrobial properties and as a key intermediate in the synthesis of new heterocycles. Bondock et al. (2008) utilized a similar compound, 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, for synthesizing new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives. These compounds were characterized using spectral studies and evaluated for antimicrobial activity (Bondock et al., 2008).

Cytotoxic Activity

Moghadam and Amini (2018) synthesized a novel compound derived from the indibulin and combretastatin scaffolds, demonstrating cytotoxic activity against breast cancer cell lines. This study highlights the potential application of derivatives of N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide in cancer research (Moghadam & Amini, 2018).

Nonlinear Optical Materials

Gainsford et al. (2008) studied compounds related to N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide for their electron-donating properties and bond-length alternation. These compounds are precursors to novel nonlinear optical chromophores, highlighting their potential application in material sciences (Gainsford et al., 2008).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards5.


Future Directions

The future directions in the study of pyrrole derivatives and related compounds are vast. Researchers are interested in synthesizing various scaffolds of pyrrole for screening different pharmacological activities6.


Please note that the information provided here is general and may not apply directly to “N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide”. For specific information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

N-[3-cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-10-7-11(2)17(12(3)8-10)21-14(5)13(4)16(9-19)18(21)20-15(6)22/h7-8H,1-6H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNSSHZDFIHXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=C(C(=C2NC(=O)C)C#N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001144376
Record name N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide

CAS RN

157286-83-4
Record name N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157286-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as a tan solid by the procedure analogous to that of Example 1A starting with the compound of step A and acetic anhydride in acetic acid. The crude material was pure and used directly for the next cyclization step. 1H NMR (CDCl3) δ 1.75(s, 3H), 1.80(s, 6H), 1.95(s, 3H), 2.18(s, 3H), 2.30(s, 3H), 6.60(brs, 1H), 6.93(s, 2H) ppm.
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